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molecular formula C9H6BrN3O B3000796 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 1207836-10-9

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No. B3000796
M. Wt: 252.071
InChI Key: JTEWRYBKHXGXHP-UHFFFAOYSA-N
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Patent
US08455477B2

Procedure details

The oxime isomer mixture of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime (85.0 mg, 0.315 mmol) was suspended in acetic anhydride (3.0 ml, 31.8 mmol) and heated to 50° C. for 3 h to give a pale blue solution. The solution was then heated to 75° C. for 2 h to give a dark blue solution. The solution was then heated to 100° C. overnight to give a dark purple mixture. The reaction mixture was concentrated and the residue was diluted in ethyl acetate, washed with saturated aqueous sodium hydrogen carbonate and brine then dried over sodium sulfate, filtered and concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate/isohexane gradient) to give 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile.
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([O:14][CH3:15])[C:5]2[N:6]([N:8]=[CH:9][C:10]=2[CH:11]=[N:12]O)[CH:7]=1.C(OC(=O)C)(=O)C>>[Br:1][C:2]1[CH:3]=[C:4]([O:14][CH3:15])[C:5]2[N:6]([N:8]=[CH:9][C:10]=2[C:11]#[N:12])[CH:7]=1

Inputs

Step One
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime
Quantity
85 mg
Type
reactant
Smiles
BrC=1C=C(C=2N(C1)N=CC2C=NO)OC
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a pale blue solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated to 75° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to give a dark blue solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated to 100° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give a dark purple mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted in ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (ethyl acetate/isohexane gradient)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=2N(C1)N=CC2C#N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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